

An In-depth Technical Guide to Ethyl 6-azidohexanoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 6-azidohexanoate*

Cat. No.: *B2469581*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Ethyl 6-azidohexanoate is a bifunctional chemical compound of significant interest in the fields of chemical biology, drug discovery, and materials science. Its structure incorporates a terminal azide group and an ethyl ester functionality, making it a versatile building block for a variety of chemical modifications. The azide group serves as a chemical handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the efficient and specific conjugation of molecules. The ethyl ester provides a modifiable group or can be incorporated as part of a larger molecular scaffold. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of **Ethyl 6-azidohexanoate**.

Core Chemical Properties

While comprehensive experimental data for **Ethyl 6-azidohexanoate** is not widely published in consolidated safety data sheets, its properties can be inferred from data on similar compounds and general chemical principles. The following table summarizes key chemical identifiers and estimated properties.

Property	Value	Source/Comment
Molecular Formula	C ₈ H ₁₅ N ₃ O ₂	-
Molecular Weight	185.22 g/mol	-
CAS Number	879743-34-7	-
Appearance	Colorless to slightly yellow oil (predicted)	Based on similar azide compounds[1]
Boiling Point	Not definitively reported. Estimated to be higher than the precursor, ethyl 6- bromohexanoate (128-130 °C at 16 mmHg).	-
Melting Point	Not applicable (liquid at room temperature)	-
Density	Not definitively reported. Likely to be around 1.0 g/mL.	-
Solubility	Soluble in DMSO, DMF, DCM, THF, Chloroform.[1] Limited solubility in water is expected.	-

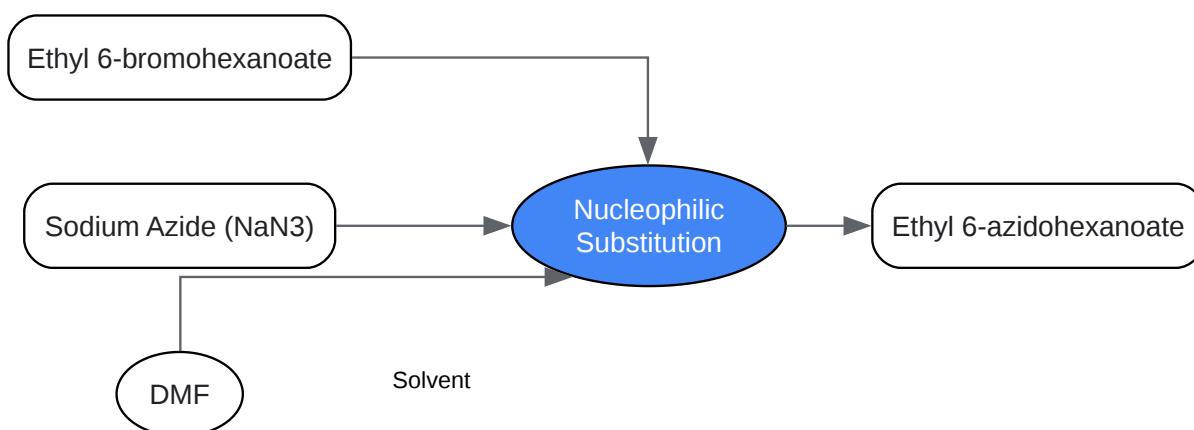
Synthesis of Ethyl 6-azidohexanoate

A common and efficient method for the synthesis of **Ethyl 6-azidohexanoate** is through the nucleophilic substitution of a corresponding halo-ester, typically ethyl 6-bromohexanoate, with sodium azide. This reaction is generally straightforward and proceeds with high yield.

Experimental Protocol: Synthesis from Ethyl 6-bromohexanoate

Materials:

- Ethyl 6-bromohexanoate

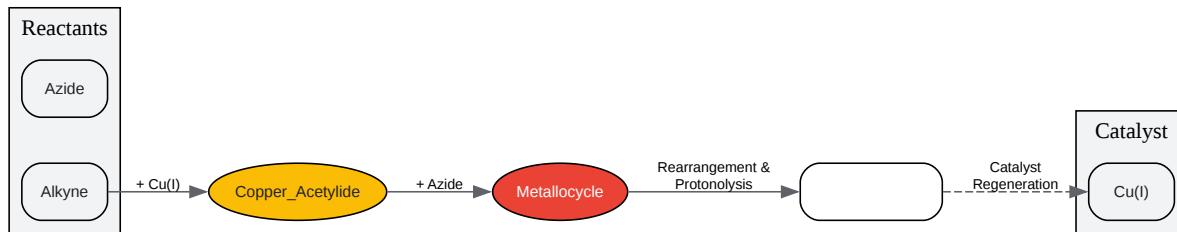

- Sodium azide (NaN_3)
- Dimethylformamide (DMF), anhydrous
- Dichloromethane (DCM)
- Deionized water
- Brine (saturated NaCl solution)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Magnesium sulfate (MgSO_4), anhydrous
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

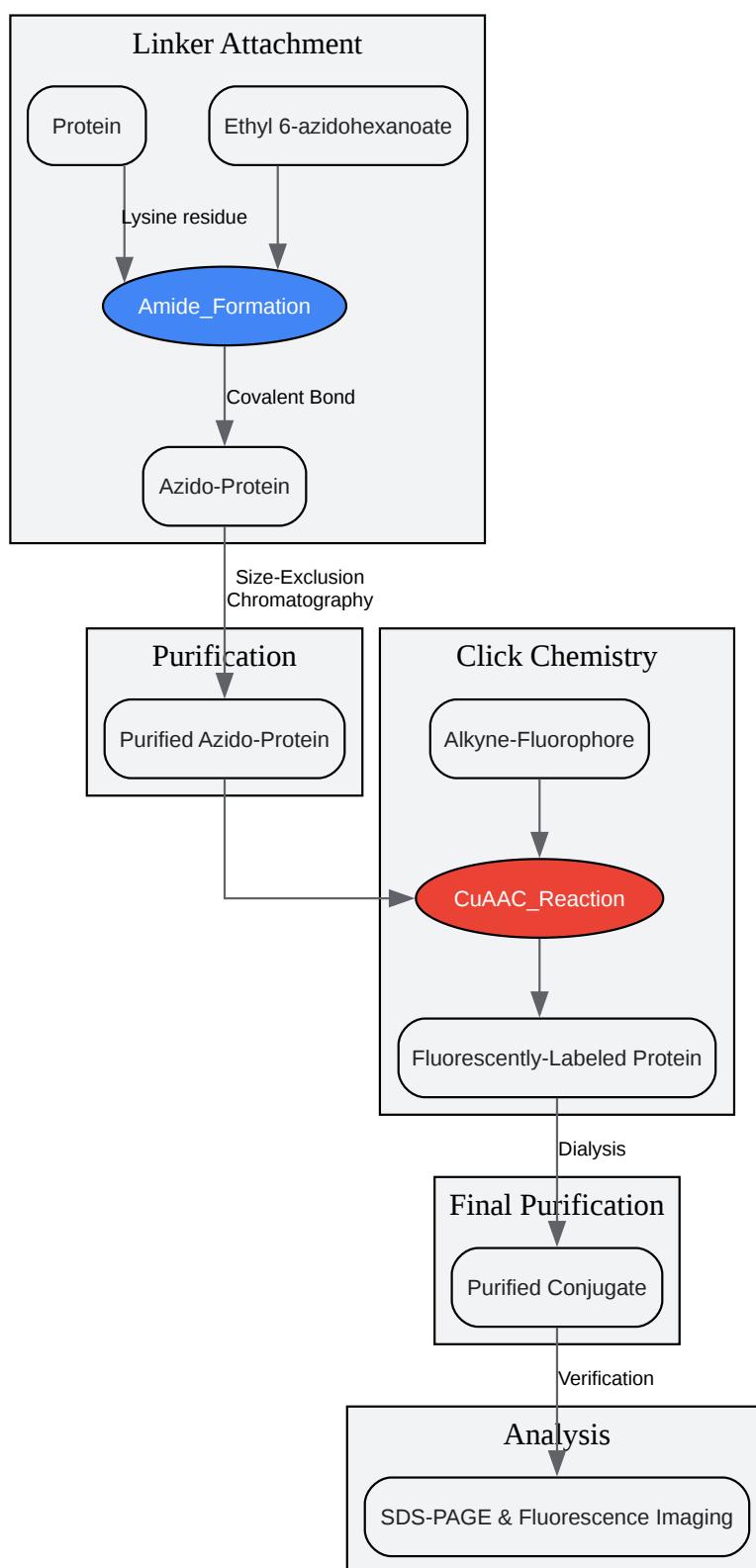
Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 6-bromohexanoate (1 equivalent) in anhydrous dimethylformamide (DMF).
- Add sodium azide (NaN_3) (2 equivalents) to the solution.
- Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with dichloromethane (DCM).
- Transfer the mixture to a separatory funnel and wash sequentially with deionized water, brine, and saturated sodium bicarbonate solution to remove residual DMF and unreacted sodium azide.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO_4).

- Filter the mixture to remove the drying agent.
- Concentrate the filtrate in vacuo using a rotary evaporator to yield **Ethyl 6-azidohexanoate** as a crude product.
- Further purification can be achieved by column chromatography on silica gel if necessary.

This protocol is adapted from the synthesis of the analogous 6-azidohexanoic acid.[\[2\]](#)


[Click to download full resolution via product page](#)


Caption: Synthesis of **Ethyl 6-azidohexanoate**.

Reactivity and the "Click Chemistry" Paradigm

The azide moiety of **Ethyl 6-azidohexanoate** is its most reactive functional group and the key to its utility in bioconjugation and material science. Azides undergo a highly efficient and specific reaction with terminal alkynes in the presence of a copper(I) catalyst, a process known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage.

The mechanism of the CuAAC reaction involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form a six-membered copper-containing intermediate. This intermediate then rearranges and, upon protonolysis, yields the stable 1,4-disubstituted triazole product and regenerates the copper(I) catalyst.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 6-azidohexanoate: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2469581#ethyl-6-azidohexanoate-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com